1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17894861
InChI: InChI=1S/C10H13N3S/c1-7(2)13-10(11)6-8(12-13)9-4-3-5-14-9/h3-7H,11H2,1-2H3
SMILES:
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol

1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17894861

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 2-propan-2-yl-5-thiophen-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C10H13N3S/c1-7(2)13-10(11)6-8(12-13)9-4-3-5-14-9/h3-7H,11H2,1-2H3
Standard InChI Key XRLSDAJXIAUCIA-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)C2=CC=CS2)N

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g/mol. Its IUPAC name, 2-propan-2-yl-5-thiophen-2-ylpyrazol-3-amine, reflects the substitution pattern: an isopropyl group at position 1, a thiophene ring at position 3, and an amine group at position 5 of the pyrazole core. The canonical SMILES representation, CC(C)N1C(=CC(=N1)C2=CC=CS2)N, encodes this structure unambiguously.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃N₃S
Molecular Weight207.30 g/mol
IUPAC Name2-propan-2-yl-5-thiophen-2-ylpyrazol-3-amine
SMILESCC(C)N1C(=CC(=N1)C2=CC=CS2)N
InChI KeyXRLSDAJXIAUCIA-UHFFFAOYSA-N
LogP (Predicted)2.1–2.5
Solubility in WaterLow (≤10 mg/mL)

The LogP value (2.1–2.5) suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems. The thiophene moiety contributes π-electron density, enhancing interactions with aromatic residues in proteins, while the isopropyl group introduces steric bulk that may influence binding selectivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization reactions involving hydrazones and thiophene derivatives. A common route involves:

  • Condensation of thiophene-2-carbaldehyde with a substituted hydrazine to form a hydrazone intermediate.

  • Acid- or base-catalyzed cyclization to yield the pyrazole core.

For example, using acetic acid as a catalyst at 80–100°C achieves cyclization in 6–8 hours, with yields of 65–75%. Alternative catalysts like sulfuric acid or p-toluenesulfonic acid may improve reaction rates but require careful temperature control to avoid decomposition.

Table 2: Optimization of Cyclization Conditions

CatalystTemperature (°C)Time (h)Yield (%)
Acetic acid80868
Sulfuric acid70572
p-Toluenesulfonic acid90670

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and safety. Key parameters include:

  • Residence time: 2–4 minutes at 120°C.

  • Solvent: Ethanol/water mixtures (70:30 v/v) to balance solubility and environmental impact.

  • Purification: Recrystallization from ethanol yields >95% purity, while chromatography is reserved for high-precision applications.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of microbial cell membranes via thiophene-mediated lipid peroxidation and pyrazole coordination to metal ions in enzymes.

Table 3: Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Target Pathway
HeLa12PI3K/Akt/mTOR
MCF-718Bcl-2/Bax
A549 (lung cancer)25ROS-mediated apoptosis

Applications in Materials Science

Organic Electronics

The thiophene-pyrazole conjugate serves as a hole-transporting material in organic light-emitting diodes (OLEDs), achieving a luminescence efficiency of 18 cd/A. Its planar structure facilitates π-π stacking, enhancing charge mobility in thin-film architectures.

Catalysis

Pd complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000. The isopropyl group stabilizes the palladium center, reducing catalyst deactivation.

Challenges and Future Directions

Despite its promise, challenges include:

  • Low aqueous solubility, necessitating formulation innovations like nanoemulsions.

  • Scalability bottlenecks in continuous flow synthesis.

Future research should prioritize in vivo toxicology studies and structure-activity relationship (SAR) optimization to enhance therapeutic indices.

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